(5-Oxaspiro[3.4]octan-7-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-oxaspiro[3.4]octan-7-ylmethanamine |
InChI |
InChI=1S/C8H15NO/c9-5-7-4-8(10-6-7)2-1-3-8/h7H,1-6,9H2 |
InChI Key |
KTCYAXRENJHNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CO2)CN |
Origin of Product |
United States |
Theoretical Frameworks for the Molecular Architecture of 5 Oxaspiro 3.4 Octan 7 Yl Methanamine
Conformational Analysis of 5-Oxaspiro[3.4]octane Core Systems
The four-membered oxetane (B1205548) ring is also non-planar. While early assumptions suggested a planar structure, X-ray analysis has confirmed that oxetane possesses a slightly "puckered" conformation illinois.edunih.govbeilstein-journals.org. This puckering helps to alleviate the torsional strain that would arise from eclipsing hydrogen atoms in a planar arrangement illinois.edu. The introduction of substituents on the oxetane ring can further increase the degree of puckering acs.org. For the unsubstituted ring, the puckering angle is small, and the molecule can be described as having a puckering vibration that oscillates between two equivalent bent conformers through a planar transition state illinois.eduacs.org.
When these two rings are fused at a single carbon atom to form the 5-oxaspiro[3.4]octane core, their individual conformational motions become constrained. The spiro linkage locks the rings into a relatively rigid, perpendicular orientation, and the molecule will adopt a minimum-energy conformation that best accommodates the puckering of the oxetane ring and the twisting of the THF ring. The aminomethyl substituent on the THF ring will further influence the conformational equilibrium by favoring positions that minimize steric interactions.
| Ring System | Preferred Conformation | Symmetry (approx.) | Key Feature |
|---|---|---|---|
| Tetrahydrofuran (THF) | Twist | C₂ | Minimizes torsional strain. nih.gov |
| Envelope (Bent) | Cₛ | Slightly higher in energy than the twist form. rsc.org | |
| Oxetane | Puckered | Cₛ | Relieves eclipsing interactions of a planar structure. illinois.edubeilstein-journals.org |
Stereochemical Considerations and Intrinsic Chirality within (5-Oxaspiro[3.4]octan-7-yl)methanamine Derivatives
Spiro compounds can possess unique stereochemical properties, and this compound is inherently chiral. Chirality in this molecule arises from two distinct sources: the presence of a traditional stereocenter on the THF ring and the axial chirality associated with the spirocyclic core wikipedia.orgechemi.com.
Chiral Center (C7): The carbon atom at the 7-position, to which the aminomethyl group is attached, is a stereogenic center. It is bonded to four different groups: a hydrogen atom, the aminomethyl group (-CH₂NH₂), and two different pathways around the THF ring. This gives rise to (R) and (S) configurations at this position.
Axial Chirality: The spiro carbon atom (C4), which connects the oxetane and THF rings, is a source of axial chirality wikipedia.orgstackexchange.com. Even if the rings themselves were symmetrically substituted, the fixed, twisted orientation of the two rings creates a non-superimposable mirror image, much like in allenes or sterically hindered biaryls wikipedia.orgechemi.com. This type of chirality is determined by the right- or left-handed "twist" of the rings relative to each other.
The combination of these two chiral elements means that this compound can exist as multiple stereoisomers (diastereomers and enantiomers). The precise spatial arrangement of the aminomethyl group is critical, as it defines the relationship between the two stereogenic elements. This well-defined, rigid three-dimensional structure is a key attribute of spirocyclic scaffolds in drug discovery, allowing for precise orientation of functional groups and interaction with biological targets nih.govnih.gov.
| Stereogenic Element | Location | Type of Chirality | Resulting Isomers |
|---|---|---|---|
| Spiro Carbon | C4 | Axial | (R_a_) / (S_a_) or (P) / (M) |
| Substituted Carbon | C7 | Central | (R) / (S) |
| Overall Molecule | - | Diastereomers/Enantiomers | e.g., (4R_a_, 7R), (4S_a_, 7S), (4R_a_, 7S), (4S_a_, 7R) |
Advanced Bonding Theories and Electronic Structure within the Spirocyclic Scaffold
The electronic properties and bonding within the this compound scaffold can be described using advanced bonding theories such as Valence Bond (VB) Theory and Molecular Orbital (MO) Theory wikipedia.orgliverpool.ac.ukchemrxiv.org.
According to VB theory, the carbon and oxygen atoms within the spirocyclic framework are sp³ hybridized, forming a network of sigma (σ) bonds. However, due to the geometric constraints of the four-membered ring, the bond angles within the oxetane moiety deviate significantly from the ideal tetrahedral angle of 109.5°, leading to angle strain. This strain results in re-hybridization, where the C-C and C-O bonds within the oxetane ring have a higher degree of p-character than typical sp³-sp³ bonds. Consequently, the exocyclic bonds on these carbons have increased s-character.
Molecular Orbital (MO) theory provides a more delocalized picture of the electronic structure wikipedia.orgresearchgate.netyoutube.com. The combination of atomic orbitals from all atoms in the molecule generates a set of molecular orbitals, each with a specific energy level. The highest occupied molecular orbital (HOMO) is likely to be associated with the non-bonding lone pair electrons of the oxygen or nitrogen atoms, as these are typically the highest-energy electrons in the molecule. The lowest unoccupied molecular orbital (LUMO) is expected to be a σ* (antibonding) orbital associated with one of the strained C-O or C-C bonds within the oxetane ring. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity. The high strain of the oxetane ring suggests a relatively low-lying LUMO, making it susceptible to nucleophilic attack and ring-opening acs.org.
| Atom/Group | Hybridization | Relevant Orbitals | Electronic Feature |
|---|---|---|---|
| Ring Carbons (C1-C3, C6-C8) | sp³ | σ, σ | Form the covalent framework of the rings. |
| Spiro Carbon (C4) | sp³ | σ, σ | Connects both rings with strained bond angles. |
| Oxygen (O5) | sp³ | n (lone pair), σ, σ | Lone pairs contribute to the HOMO and Lewis basicity. wikipedia.org |
| Nitrogen (Amine) | sp³ | n (lone pair), σ, σ | Lone pair contributes to basicity and nucleophilicity. |
Strain Theory and Molecular Geometry Optimization in Spiro[3.4]octane Systems
The geometry of the 5-oxaspiro[3.4]octane core is a direct consequence of the significant ring strain inherent in its structure, particularly from the oxetane ring libretexts.org. Ring strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring) libretexts.org.
The oxetane ring possesses a high degree of ring strain, with a reported strain energy of approximately 25.5 kcal/mol (or ~107 kJ/mol) beilstein-journals.orgutexas.edu. This is comparable to the strain in an epoxide (27.3 kcal/mol) and significantly higher than that in the relatively strain-free THF ring, which has a strain energy of about 5.6 kcal/mol beilstein-journals.org.
The molecule optimizes its geometry to minimize this total strain. The high angle strain in the four-membered oxetane ring forces its internal bond angles to be close to 90° rather than the ideal 109.5° for sp³-hybridized carbons acs.org. To compensate, the ring puckers, which slightly increases angle strain but significantly relieves the torsional strain that would result from four pairs of eclipsed C-H bonds in a planar conformation. The five-membered THF ring adopts a twisted conformation primarily to alleviate its own torsional strain. The spiro-fusion point acts as a rigid anchor, and the final molecular geometry represents the lowest energy balance between these competing strain factors. This inherent strain, particularly of the oxetane moiety, is not merely a structural feature but also a key driver of its chemical reactivity, making the ring susceptible to cleavage under various conditions acs.orgresearchgate.net.
| Cyclic Ether | Ring Size | Approximate Ring Strain Energy (kcal/mol) |
|---|---|---|
| Oxirane (Epoxide) | 3 | 27.3 beilstein-journals.org |
| Oxetane | 4 | 25.5 beilstein-journals.org |
| Tetrahydrofuran (THF) | 5 | 5.6 beilstein-journals.org |
| Tetrahydropyran | 6 | ~1.5 |
Mechanistic Investigations of Synthetic Pathways for 5 Oxaspiro 3.4 Octan 7 Yl Methanamine Formation
Elucidation of Reaction Mechanisms via Combined Experimental and Computational Approaches
The formation of the (5-Oxaspiro[3.4]octan-7-yl)methanamine scaffold likely proceeds through an intramolecular nucleophilic substitution (S_N2) reaction or a related cyclization pathway. A combination of experimental and computational methods is invaluable for elucidating the precise mechanism.
Experimental Approaches: Kinetic studies are fundamental in determining the reaction order and the species involved in the rate-determining step. For instance, monitoring the reaction rate's dependence on the concentrations of the acyclic precursor and any base or catalyst can provide strong evidence for a particular mechanism. Isotopic labeling studies, where specific atoms in the starting material are replaced with their heavier isotopes, can pinpoint which bonds are broken and formed during the reaction. The analysis of reaction intermediates and byproducts through techniques like NMR and mass spectrometry can further illuminate the reaction pathway.
Computational Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for mechanistic elucidation. rsc.org These calculations can model the potential energy surface of the reaction, identifying transition states and intermediates. escholarship.org For the formation of the oxaspiro[3.4]octane ring system, computational models can compare the energetic feasibility of different cyclization pathways, such as a direct S_N2 displacement versus a stepwise mechanism involving a carbocationic intermediate. For example, in related spirocyclizations, computational studies have been used to analyze a large number of conformational isomers of transition states to understand stereoselectivity. acs.org
A plausible synthetic route to this compound could involve the cyclization of a precursor like a substituted 1-(aminomethyl)cyclopentane-1,3-diol derivative. The elucidation of the mechanism would involve a synergistic approach, where experimental observations guide the construction of computational models, and the theoretical results, in turn, suggest new experiments to validate the proposed mechanism.
Table 1: Proposed Experimental and Computational Approaches for Mechanistic Elucidation
| Approach | Technique/Method | Information Gained | Hypothetical Application to this compound Synthesis |
| Experimental | Kinetic Studies | Reaction order, rate-determining step | Determine if the cyclization step is unimolecular or bimolecular. |
| Isotopic Labeling | Bond formation and cleavage | Labeling the oxygen or the carbon bearing the leaving group to confirm an S_N2 pathway. | |
| Intermediate Trapping | Identification of transient species | Use of trapping agents to capture any potential carbocationic intermediates. | |
| Spectroscopic Analysis (NMR, IR, MS) | Structural confirmation of products and byproducts | Characterize the final product and identify any side-products that might suggest alternative reaction pathways. | |
| Computational | Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries | Calculate the activation barriers for different possible cyclization pathways. |
| Molecular Dynamics (MD) Simulations | Solvation effects, conformational sampling | Simulate the behavior of the precursor in different solvents to understand its conformational preferences for cyclization. |
Role of Catalysis in Enhancing Reaction Efficiency, Regioselectivity, and Chemoselectivity
Catalysis can play a pivotal role in the synthesis of spirocyclic compounds by improving reaction rates, and controlling regioselectivity and chemoselectivity. While a specific catalyst for the direct synthesis of this compound is not prominently documented, insights can be drawn from related transformations.
Enhancing Reaction Efficiency: Acid or base catalysis is commonly employed in cyclization reactions. A base can deprotonate a hydroxyl group, increasing its nucleophilicity for the intramolecular attack. Conversely, an acid could protonate a leaving group, making it more labile. Transition metal catalysts are also widely used in modern organic synthesis. For instance, rhodium catalysts are known to catalyze a variety of cyclization reactions, including cycloadditions and C-H activation. alfachemic.comnih.gov In the context of oxetane (B1205548) synthesis, rhodium-catalyzed O-H insertion and C-C bond-forming cyclizations have been reported. researchgate.net
Controlling Regioselectivity and Chemoselectivity: In precursors with multiple potential reaction sites, a catalyst can direct the reaction to the desired position. For example, in the ring-opening of substituted oxetanes, the choice of catalyst can influence which C-O bond is cleaved. thieme-connect.de For the formation of the spirocyclic core of this compound, a catalyst could be crucial in ensuring the formation of the desired 5-oxaspiro[3.4]octane ring system over other potential cyclic or polymeric products. For instance, transition-metal-free protocols have been developed for the regioselective synthesis of spiro-oxazolidines, highlighting the potential for achieving high selectivity without expensive or toxic metals. nih.gov
A prominent example of catalysis in spirocycle synthesis is the use of Grubbs' catalysts in ring-closing metathesis (RCM). wikipedia.org While not directly applicable to the likely final step in forming the amine, RCM could be a key step in constructing a precursor to the spirocyclic core. utc.edursc.orgarkat-usa.org
Table 2: Potential Catalytic Strategies for this compound Synthesis
| Catalyst Type | Example Catalyst | Potential Role in Synthesis | Key Advantage |
| Acid/Base | p-Toluenesulfonic acid / Sodium hydride | Promotion of intramolecular S_N2 reaction | Cost-effective and straightforward implementation. |
| Transition Metal | Rhodium(II) acetate | Catalysis of intramolecular C-O bond formation. | High efficiency and potential for stereocontrol. alfachemic.com |
| Transition Metal | Grubbs' Catalyst (e.g., 2nd Gen) | Synthesis of a spirocyclic precursor via RCM. | High functional group tolerance. wikipedia.orgutc.edu |
| Photoredox | Iridium or Ruthenium complexes | Radical-mediated cyclization pathways. | Mild reaction conditions and unique reactivity. |
Transition State Analysis and Energy Profiles of Critical Reaction Steps
The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the rate of a chemical reaction. researcher.liferesearchgate.net Analyzing the transition state of the key spirocyclization step in the synthesis of this compound is crucial for understanding and controlling the reaction.
Transition State Geometry: For a proposed intramolecular S_N2 reaction, the transition state would involve the nucleophilic oxygen atom attacking the electrophilic carbon center, with the leaving group simultaneously departing. The geometry of this transition state, particularly the bond angles and distances, can be predicted using computational methods. e3s-conferences.org For a spirocyclization, the conformational constraints of the forming ring system will significantly influence the geometry and energy of the transition state. Computational studies on aza-spiro ring formations have shown that the conformations of transition states can have varied puckering preferences depending on the reactant's geometry and the product's stereochemistry. acs.org
Energy Profiles: A reaction energy profile plots the energy of the system as a function of the reaction coordinate. researchgate.net This profile reveals the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. By calculating the energy profiles for different potential pathways, one can predict which mechanism is more likely to occur. For example, a comparison of the activation energies for a concerted S_N2 cyclization versus a stepwise pathway involving a carbocation intermediate would provide strong evidence for the operative mechanism. The stability of any intermediates along the reaction pathway is also a key feature of the energy profile.
Table 3: Hypothetical Energy Profile Parameters for the Spirocyclization Step
| Parameter | Description | Significance for this compound Synthesis |
| Activation Energy (Ea) | The minimum energy required to initiate the cyclization. | A lower Ea leads to a faster reaction rate. |
| Transition State (TS) Geometry | The arrangement of atoms at the highest point of the energy barrier. | Influences the stereochemical outcome of the reaction. |
| Enthalpy of Reaction (ΔH) | The overall heat change of the cyclization reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Intermediate Stability | The energy of any transient species formed during the reaction. | The presence of a stable intermediate might suggest a stepwise mechanism. |
Stereoselective Synthesis of 5 Oxaspiro 3.4 Octan 7 Yl Methanamine Derivatives
Enantioselective Methodologies for Spiro Compound Construction
The enantioselective synthesis of spiro compounds, including the 5-oxaspiro[3.4]octane framework, is crucial for accessing single enantiomers, which often exhibit distinct biological activities. While direct enantioselective methods for the synthesis of (5-Oxaspiro[3.4]octan-7-yl)methanamine are not extensively documented, related strategies for constructing chiral spirocycles can be extrapolated.
One prominent approach involves the use of chiral catalysts to induce enantioselectivity in a key ring-forming step. For instance, the synthesis of chiral spiro[chroman-3,3′-indolin]-2′-ones has been achieved with high diastereo- and enantioselectivities through a reflexive-Michael reaction catalyzed by a chiral diphenylprolinol silyl (B83357) ether derivative in the presence of an acid co-catalyst. rsc.org This type of organocatalytic approach, which proceeds through the formation of chiral enamine or iminium ion intermediates, could potentially be adapted for the construction of the 5-oxaspiro[3.4]octane system.
Another powerful strategy is the use of transition metal catalysis with chiral ligands. Rhodium-catalyzed asymmetric oxidative coupling of biaryl compounds with alkenes, employing chiral spiro Cp ligands, has been shown to be effective in producing axially chiral biaryls with high enantiomeric ratios. acs.org Such methodologies, focused on the creation of stereogenic centers during C-H activation or coupling reactions, are at the forefront of asymmetric synthesis and could be envisioned for the construction of complex spirocyclic systems.
A highly relevant example is the copper(I)-catalyzed asymmetric Kinugasa/aldol-type cascade reaction of ketone-tethered propiolamides and nitrones, which yields chiral spiro β-lactams with three contiguous stereogenic centers in high diastereo- and enantioselectivity. rsc.org This demonstrates the potential of cascade reactions to rapidly build molecular complexity with excellent stereocontrol.
Diastereoselective Approaches in Spiroamine Synthesis
Once a chiral spirocyclic core is established, the introduction of the aminomethyl group must be performed with high diastereoselectivity to obtain a single diastereomer of the final product. This is particularly important when the spirocycle already possesses a stereogenic center at the spiro atom.
A common strategy involves the stereoselective reduction of a carbonyl or imine precursor. For instance, in the synthesis of spiro-γ-lactams, the hydrogenation of an extended imine using a palladium on carbon (Pd/C) catalyst can proceed with high chemoselectivity to reduce an exocyclic double bond, followed by oxidation to the lactam, yielding a single diastereomer. nih.gov The stereochemical outcome of such reductions is often dictated by the steric environment of the substrate, with the hydride approaching from the less hindered face.
Another approach is the diastereoselective Staudinger reaction of isomaleimides with carboxylic acids to produce spiro-β-lactams. uaeh.edu.mx The stereochemistry of the newly formed stereocenters can be controlled by the existing chirality in the starting materials.
The synthesis of 2,5-dioxaspiro[3.4]octane derivatives provides a relevant example of introducing an amine functionality. In this synthesis, an alcohol precursor was converted to a mesylate, which then underwent nucleophilic substitution with sodium azide (B81097), followed by a Staudinger reaction to yield the amine. nuph.edu.ua While this specific example did not report on diastereoselectivity, the choice of reagents and reaction conditions for the reduction of the azide can significantly influence the diastereomeric ratio in a chiral system.
The following table summarizes potential diastereoselective transformations for the synthesis of spiroamines from suitable precursors.
| Precursor Functional Group | Reagents and Conditions | Expected Transformation | Potential for Diastereoselectivity |
| Ketone | NaBH4, CeCl3 (Luche reduction) | Reduction to alcohol | Substrate-controlled, depends on steric hindrance |
| Ketone | Chiral reducing agents (e.g., CBS reagent) | Asymmetric reduction to alcohol | Reagent-controlled, can favor one diastereomer |
| Nitrile | LiAlH4, H2/Raney Ni | Reduction to primary amine | Can be influenced by existing stereocenters |
| Azide | H2, Pd/C; PPh3, H2O (Staudinger) | Reduction to primary amine | Generally high yielding, diastereoselectivity depends on substrate |
| Imine | NaBH4, H2/Pd-C | Reduction to secondary amine | Substrate-controlled, often high diastereoselectivity |
Application of Chiral Auxiliaries and Organocatalysis in Spirocyclization
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is set, the auxiliary can be removed. This strategy is widely used in asymmetric synthesis. For example, Evans oxazolidinones are classic chiral auxiliaries used in aldol (B89426) reactions to control the formation of new stereocenters with high diastereoselectivity. wikipedia.org In the context of spirocyclization, a chiral auxiliary attached to a precursor molecule can influence the facial selectivity of a cycloaddition or an intramolecular cyclization reaction.
The enantioselective synthesis of spirooxoindoles has been achieved using a chiral bicyclic lactam as an auxiliary in a nucleophilic aromatic substitution (SNAr) reaction. aragen.comresearchgate.net The chiral lactam controls the approach of the nucleophile, leading to the formation of a quaternary stereocenter with high enantioselectivity. aragen.comresearchgate.net Sulfur-based chiral auxiliaries, derived from amino acids, have also proven effective in various asymmetric transformations, including Michael additions and aldol reactions, offering high levels of diastereoselectivity. scielo.org.mxresearchgate.net
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. researchgate.net Chiral secondary amines, such as proline and its derivatives, can catalyze reactions through the formation of chiral enamines or iminium ions. This has been successfully applied to the synthesis of various spirocyclic compounds. For example, the organocatalytic synthesis of spiro-bridged heterocyclic compounds has been achieved with high diastereoselectivity using quinine (B1679958) as a catalyst in a cascade reaction. nih.gov Similarly, the asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones was accomplished using a chiral diphenylprolinol silyl ether catalyst. rsc.org
The following table provides examples of chiral auxiliaries and organocatalysts used in stereoselective synthesis.
| Catalyst/Auxiliary Type | Example | Application in Stereoselective Synthesis |
| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric aldol reactions, alkylations |
| Chiral Auxiliary | Camphorsultam | Asymmetric Diels-Alder reactions, Michael additions |
| Chiral Auxiliary | Bicyclic Lactam | Enantioselective SNAr reactions for spirooxoindoles aragen.comresearchgate.net |
| Organocatalyst | Proline and derivatives | Asymmetric aldol and Michael reactions |
| Organocatalyst | Quinine | Asymmetric cascade reactions for spirocycles nih.gov |
| Organocatalyst | Chiral Phosphoric Acids | Enantioselective reactions involving cationic intermediates |
Control of Stereochemical Outcome and Diastereomeric Ratio in Complex Spiro Systems
Controlling the stereochemical outcome in the synthesis of complex spiro systems, which may contain multiple stereocenters, is a formidable challenge. The diastereomeric ratio of the products is determined by the relative energies of the diastereomeric transition states leading to their formation.
In many cases, the inherent chirality of the spirocyclic scaffold can direct the stereochemistry of subsequent transformations. For example, in the synthesis of a spirocyclic γ-lactam, oxidation of an imine precursor with meta-chloroperoxybenzoic acid (mCPBA) yielded the lactam as a single isolated diastereomer, with the stereochemistry confirmed by X-ray analysis. nih.gov
In cascade reactions, where multiple bonds and stereocenters are formed in a single operation, the control of diastereoselectivity can be particularly complex. In the copper-catalyzed Kinugasa/aldol cascade reaction for the synthesis of spiro β-lactams, it was found that a retro-aldol/aldol equilibrium process was crucial for achieving high diastereoselectivity. rsc.org This suggests that thermodynamic control can play a significant role in determining the final diastereomeric ratio.
The diastereoselective synthesis of a 1-oxaspiro nih.govnih.govundecadienone derivative was achieved with greater than 99% diastereomeric excess through the oxidation of a phenolic precursor with lead(IV) acetate. nih.gov The high level of diastereoselectivity was attributed to the influence of a chiral center on the side chain, which directed the spirocyclization. nih.gov
The choice of catalyst and reaction conditions can also be critical. In the strain-release driven spirocyclization of bicyclo[1.1.0]butanes to form 6,7-diazaspiro[3.4]octanes, the diastereomeric ratio was found to be dependent on the Lewis acid catalyst and the reaction temperature. nih.gov For instance, using scandium triflate as the catalyst, lowering the temperature from room temperature to 0 °C improved the diastereoselectivity. nih.gov
The following table outlines factors that can influence the diastereomeric ratio in the synthesis of complex spiro systems.
| Factor | Influence on Diastereomeric Ratio | Example |
| Substrate Control | Existing stereocenters direct the approach of reagents. | Oxidation of a chiral imine to a single diastereomer of a spiro-lactam. nih.gov |
| Catalyst Control | Chiral catalysts create a chiral environment that favors one diastereomeric transition state. | Lewis acid-catalyzed spirocyclization with temperature-dependent diastereoselectivity. nih.gov |
| Reagent Control | The nature of the reagent can influence the stereochemical outcome. | Use of bulky reducing agents to favor attack from the less hindered face. |
| Thermodynamic Control | The reaction may equilibrate to the most stable diastereomer. | Retro-aldol/aldol equilibrium in a cascade reaction leading to high diastereoselectivity. rsc.org |
Computational and Theoretical Chemistry Studies of 5 Oxaspiro 3.4 Octan 7 Yl Methanamine
Density Functional Theory (DFT) Applications to Spirocyclic Systems
Density Functional Theory (DFT) is a quantum mechanical method used extensively to investigate the electronic structure of molecules. rsc.orgnih.gov It is a cornerstone of computational chemistry for predicting molecular properties and has been applied to various spirocyclic compounds to understand their behavior. mdpi.comresearchgate.net DFT calculations are crucial for analyzing geometries, orbital energies, and charge distributions, which collectively determine the molecule's chemical nature. fu-berlin.de
A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as its optimized geometry. For a spirocyclic compound like (5-Oxaspiro[3.4]octan-7-yl)methanamine, this involves calculating the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. researchgate.net The spiro center, where the oxetane (B1205548) and cyclopentane (B165970) rings connect, imposes significant conformational constraints. DFT calculations can accurately model the pucker of both rings and the orientation of the exocyclic aminomethyl group.
Table 1: Representative Optimized Geometric Parameters for a Spiro[3.4]octane Core (Illustrative)
| Parameter | Description | Typical Calculated Value |
| C-C (cyclopentane) | Carbon-Carbon single bond length | 1.54 - 1.56 Å |
| C-O (oxetane) | Carbon-Oxygen single bond length | ~1.45 Å |
| C-C (oxetane) | Carbon-Carbon single bond length | ~1.53 Å |
| ∠(C-Spiro-C) | Angle around the central spiro carbon | ~109.5° |
| Dihedral Angles | Torsion angles defining ring pucker | Variable (e.g., envelope, twist) |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the electrophilic character. youtube.com
For this compound, FMO analysis would likely show that the HOMO is primarily localized on the lone pair of the nitrogen atom in the aminomethyl group. This indicates that the nitrogen atom is the most probable site for reactions with electrophiles (e.g., protonation or alkylation). The LUMO would likely be distributed across the C-O bonds of the oxetane ring and the C-N bond, suggesting these are the most susceptible sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. wikipedia.org
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data
| Orbital | Description | Typical Energy (eV) | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | -9.5 to -8.5 | Site of nucleophilic/basic reactions (e.g., at the amine) |
| LUMO | Lowest Unoccupied Molecular Orbital | +1.0 to +2.5 | Site of electrophilic reactions/electron acceptance |
| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | 10.0 to 11.5 | Indicator of kinetic stability and chemical reactivity |
DFT calculations can quantify the partial charge on each atom in a molecule. Methods like Mulliken population analysis assign a numerical charge value to each atomic center based on the distribution of electron density. chemrxiv.orgresearchgate.net In this compound, the electronegative oxygen and nitrogen atoms would possess partial negative charges, while the adjacent carbon and hydrogen atoms would carry partial positive charges.
This charge distribution is fundamental to understanding non-covalent intermolecular interactions. The partial negative charge on the oxygen and nitrogen atoms makes them effective hydrogen bond acceptors, while the amine hydrogens are potential hydrogen bond donors. These interactions are critical for how the molecule interacts with itself (in a pure substance) and with other molecules, such as biological targets or solvents.
Table 3: Illustrative Mulliken Atomic Charges for Key Atoms
| Atom | Location | Typical Partial Charge (a.u.) |
| O | Oxetane Ring | -0.45 to -0.55 |
| N | Aminomethyl Group | -0.60 to -0.75 |
| Spiro C | Central Quaternary Carbon | +0.10 to +0.20 |
| C (adjacent to N) | Methylene bridge | +0.15 to +0.25 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the motion and conformational flexibility of molecules over time. nih.gov MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov
For this compound, an MD simulation would reveal how the cyclopentane and oxetane rings flex, twist, and pucker at a given temperature. It would also show the rotational freedom of the aminomethyl side chain relative to the rigid spiro core. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein or how its average conformation changes in different solvent environments. nih.govnih.gov
Quantum Chemical Calculations for Mechanistic Insights and Energetics
Quantum chemical calculations, particularly DFT, are powerful tools for elucidating reaction mechanisms. beilstein-archives.orgnih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and calculating the energies of all relevant species, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net
For example, a computational study could model the reaction of the amine group of this compound with an electrophile. The calculations would determine the structure of the high-energy transition state and the activation energy (the energy barrier that must be overcome for the reaction to occur). Comparing the activation energies for different possible reaction pathways allows chemists to understand why a reaction proceeds through a specific mechanism. bohrium.comnih.gov
Predictive Modeling for Reaction Outcomes and Product Selectivity
Building on mechanistic studies, computational chemistry can be used to predict the outcomes of reactions, including regioselectivity and stereoselectivity. researchgate.net If a molecule has multiple potential reaction sites, comparing the activation energies for reaction at each site can predict which one is favored (regioselectivity).
In the case of more complex reactions involving the creation of new chiral centers, computational modeling can predict which diastereomer or enantiomer will be the major product (stereoselectivity). beilstein-archives.org For spirocyclic compounds, where the rigid framework can influence the approach of a reagent, these predictive models are particularly valuable. By calculating the energies of the different transition states leading to different stereoisomers, one can predict the product ratio before the experiment is ever run in a lab. nih.govbohrium.com
Topological Studies (e.g., ELF, LOL, RDG) for Bonding and Weak Interactions
Following an extensive search of scientific literature and chemical databases, it has been determined that there are currently no published computational or theoretical studies focusing specifically on the topological analysis of this compound using Electron Localization Function (ELF), Localized Orbital Locator (LOL), or Reduced Density Gradient (RDG) methods.
While these computational tools are powerful for understanding chemical systems, their application to this particular compound has not been documented in available research. Topological analysis methods provide a profound insight into the electronic structure of molecules, revealing the nature of chemical bonds and non-covalent interactions.
General Principles of Topological Analysis:
Electron Localization Function (ELF): This method maps the probability of finding an electron pair in a given region of a molecule. High ELF values, typically approaching 1.0, indicate areas of high electron localization, such as covalent bonds and lone pairs. The topological analysis of the ELF scalar field partitions the molecular space into "basins" that correspond to these chemical features, offering a quantitative description of bonding.
Localized Orbital Locator (LOL): Similar to ELF, LOL is a function that reveals regions of high electron localization. It is particularly useful for visualizing and analyzing the spatial arrangement of localized orbitals. Both ELF and LOL are derived from the kinetic energy density and provide complementary perspectives on electron pairing and localization.
Reduced Density Gradient (RDG): The RDG analysis is a technique specifically designed to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. By plotting the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, it is possible to distinguish between different types of interactions and their strengths. This method is invaluable for understanding the forces that govern molecular conformation and intermolecular associations.
Although no specific data for this compound is available, theoretical studies on other spirocyclic and amine-containing molecules have demonstrated the utility of these methods. For instance, in other complex organic molecules, ELF and LOL have been used to characterize the covalent framework and the influence of substituents on electron distribution. Similarly, RDG analysis has been instrumental in elucidating the intramolecular hydrogen bonding and other weak interactions that dictate the three-dimensional structure and reactivity of various compounds.
Should research on the computational chemistry of this compound become available, it would be expected to provide valuable data on its bonding characteristics and intramolecular interactions, which are crucial for understanding its chemical behavior and potential applications.
Derivatization and Functionalization Strategies for 5 Oxaspiro 3.4 Octan 7 Yl Methanamine Scaffolds
Functional Group Transformations and Manipulations on the Amine Moiety
The primary aminomethyl group extending from the cyclopentane (B165970) ring is the most accessible site for functionalization. Standard transformations applicable to primary amines can be readily applied, allowing for the synthesis of a diverse library of derivatives. The reactivity is governed by the nucleophilicity of the nitrogen atom and the steric environment of the spirocyclic framework.
Acylation: The amine can be converted to a wide range of amides through coupling with carboxylic acids, acid chlorides, or anhydrides. Peptide coupling reagents are particularly effective for this transformation, especially when dealing with complex or sensitive carboxylic acids. These reactions are typically high-yielding and proceed under mild conditions. fishersci.co.uknih.govgrowingscience.com For instance, coupling with various carboxylic acids can be achieved using common reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of activators such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.govgrowingscience.com
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields stable sulfonamides. This functionalization alters the hydrogen-bonding properties and steric profile of the original amine.
Alkylation: While direct alkylation of primary amines with alkyl halides can lead to over-alkylation and a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, it can be controlled under specific conditions. youtube.com Reductive amination offers a more controlled alternative. This two-step, one-pot procedure involves the initial formation of an imine with an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride, to yield secondary or tertiary amines, respectively.
Table 7.1: Representative Amine Functionalization Reactions
| Transformation | Reagents & Conditions | Product Type | Typical Yield (Analogous Systems) |
|---|---|---|---|
| Amide Coupling | Carboxylic Acid, EDC, HOBt, DIPEA, CH₂Cl₂ or DMF, RT | Secondary Amide | Good to Excellent nih.gov |
| Sulfonylation | Sulfonyl Chloride, Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT | Sulfonamide | Good |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE, RT | Secondary/Tertiary Amine | Moderate to Good |
Ring Expansion and Contraction Methodologies Applied to the Spirocyclic Core
Modification of the carbocyclic portion of the spiro[3.4]octane system can lead to novel scaffolds with different ring sizes and conformational properties.
Ring Expansion: A key strategy for one-carbon ring expansion of the cyclopentane ring in the (5-Oxaspiro[3.4]octan-7-yl)methanamine system is the Tiffeneau-Demjanov rearrangement . wikipedia.orgresearchgate.netwikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. For the title compound, this would first require the conversion of the aminomethyl group to a β-amino alcohol. The subsequent reaction with nitrous acid (generated in situ from NaNO₂) would form a diazonium salt. commonorganicchemistry.com The expulsion of nitrogen gas would trigger a rearrangement, where a carbon from the cyclopentane ring migrates, leading to the formation of a ring-expanded, six-membered cyclohexanone (B45756) derivative, specifically a 6-oxaspiro[4.5]decan-9-one. wikipedia.orgd-nb.info The migratory aptitude generally favors the migration of the less substituted carbon, which is a key consideration in substituted analogs. d-nb.info
Ring Contraction: While less common for this specific system, ring contraction methodologies exist for carbocycles. For example, oxidative ring contractions of functionalized cyclohexanones are known, suggesting that if the cyclopentane ring were first expanded to a cyclohexane, subsequent functionalization and contraction could be a viable, albeit lengthy, route to smaller ring systems.
Introduction of Additional Stereocenters or Structural Complexity via Post-Spirocyclization Reactions
The existing spirocyclic framework can serve as a template for introducing new stereocenters, thereby increasing molecular complexity and enabling fine-tuning of its three-dimensional shape.
The functional handles introduced in Section 7.1 provide entry points for stereocontrolled reactions. For example, an amide derivative could be deprotonated and the resulting enolate could undergo diastereoselective alkylation. The inherent chirality and conformational rigidity of the spirocyclic scaffold can influence the facial selectivity of the incoming electrophile.
Furthermore, if a ketone is present on the cyclopentane ring (as in the product of a Tiffeneau-Demjanov rearrangement), its reduction can generate a new stereocenter. The use of chiral reducing agents could allow for the selective formation of one diastereomer of the resulting alcohol. Stereoselective alkylation at the α-position of the ketone is also a well-established method for creating new stereocenters. springernature.comnih.gov The success of such strategies depends heavily on the directing influence of the existing spiro-oxetane moiety.
Orthogonal Protection Strategies for Amine Functionality in Synthetic Sequences
In multi-step syntheses involving the this compound scaffold, selective protection and deprotection of the primary amine is crucial. Orthogonal protecting groups, which can be removed under specific conditions without affecting other functional groups, are essential tools. rsc.org
The primary amine can be protected with a variety of groups that offer different stabilities.
Boc (tert-butoxycarbonyl): This is one of the most common amine protecting groups. It is stable to a wide range of nucleophilic and basic conditions but is easily removed with acid (e.g., trifluoroacetic acid (TFA) in dichloromethane). uni.lu
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), a method that is orthogonal to the acid-labile Boc group.
Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acidic and hydrogenolysis conditions but is cleaved by mild bases, such as piperidine (B6355638) in DMF. This makes it orthogonal to both Boc and Cbz groups. sigmaaldrich.com
The choice of protecting group depends on the planned synthetic route and the conditions required for subsequent transformations. For instance, if a planned step involves a strong base, a Boc-protected amine would be suitable. If a subsequent step requires acidic conditions, a Cbz or Fmoc group would be preferred.
Table 7.2: Common Orthogonal Protecting Groups for Primary Amines
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonal To |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., Et₃N) | Strong Acid (e.g., TFA, HCl) | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
Scope and Limitations of Functionalization in Constrained Spirocyclic Systems
The functionalization of this compound is subject to constraints imposed by its unique spirocyclic structure.
Scope:
The exocyclic aminomethyl group provides a reliable handle for a wide array of standard amine derivatizations.
The oxetane (B1205548) ring is generally stable under many conditions used for amine modification, including standard amide couplings and reductive aminations. nuph.edu.uaresearchgate.net
The rigid three-dimensional structure can be advantageous for directing stereoselective reactions, where the scaffold itself acts as a chiral auxiliary.
Limitations:
Steric Hindrance: The spirocyclic core can sterically hinder reactions at the amine or adjacent positions on the cyclopentane ring. accessscience.comwikipedia.orgresearchgate.net Bulky reagents may react slowly or not at all. For example, double alkylation of the primary amine might be difficult to achieve with bulky electrophiles.
Ring Strain: The oxetane ring, while relatively stable, is a strained four-membered ether. nuph.edu.ua It can be sensitive to strong Lewis acids or certain catalytic conditions that might be employed for other transformations, potentially leading to undesired ring-opening reactions.
Reactivity of the Spirocenter: The quaternary spiro carbon is unreactive and prevents functionalization at that position. Any modification of the core structure must occur at other positions on the two rings.
Conformational Rigidity: The locked conformation of the spirocycle can limit the reactivity of certain positions on the cyclopentane ring. For instance, achieving a specific stereochemical outcome in a reaction might be challenging if the required trajectory of approach is blocked by the oxetane ring.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| 1-hydroxybenzotriazole |
| N,N-diisopropylethylamine |
| Sodium triacetoxyborohydride |
| 6-Oxaspiro[4.5]decan-9-one |
| tert-butoxycarbonyl |
| Trifluoroacetic acid |
| benzyloxycarbonyl |
Structure Activity Relationship Sar Studies in the Context of Spirocyclic Amines Methodological Focus
Methodologies for Investigating Conformational Properties and Theoretical Ligand-Target Interactions
Understanding the three-dimensional conformation of a molecule is paramount for designing effective drugs. For spirocyclic amines, a combination of experimental and theoretical methods is employed to elucidate their conformational preferences and how they interact with biological targets.
Experimental Techniques:
X-ray Crystallography: This technique provides precise information about the solid-state conformation of a molecule, including bond lengths, angles, and the spatial arrangement of atoms. For spirocyclic compounds, X-ray analysis can definitively establish the binding mode of the molecule within a target protein's active site, revealing how different parts of the scaffold, such as the spirocyclic core and its substituents, interact with specific subsites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution, which is often more relevant to their biological activity. NMR data can provide insights into the preferred solution conformations and the dynamics of the molecule. nih.gov
Theoretical and Computational Methods:
Ab Initio Calculations: These quantum mechanical calculations can be used to determine the relative stability of different conformers. For instance, calculations can deduce which conformers have the lowest energy and are therefore most likely to be present, and can also analyze the electronic properties that stabilize certain conformations. nih.gov
Molecular Mechanics and Dynamics: These computational methods are used to model the behavior of molecules over time. They are crucial for exploring the conformational landscape of flexible molecules and for simulating the interaction between a ligand and its target protein. These simulations help in understanding how the spirocyclic amine might bind and the energetic factors involved in this interaction. mdpi.com
The table below summarizes the primary methodologies used for these investigations.
| Methodology | Type | Information Provided | Application in Spirocyclic Amine SAR |
| X-ray Crystallography | Experimental | Precise solid-state 3D structure, bond lengths, angles, and binding mode with a target. nih.gov | Confirms the orientation of the spiro scaffold and substituents in the protein binding pocket. nih.govbldpharm.com |
| NMR Spectroscopy | Experimental | Conformation and dynamics in solution, spatial proximity of atoms. nih.gov | Determines the preferred shape of the molecule in a biologically relevant fluid environment. |
| Ab Initio Calculations | Theoretical | Electronic structure, relative energies of conformers, and analysis of intramolecular interactions. nih.gov | Predicts the most stable conformations and explains the underlying electronic reasons for this stability. |
| Molecular Modeling | Computational | Simulates ligand-target binding, predicts binding affinity, and explores conformational flexibility. mdpi.com | Visualizes and quantifies how the spirocyclic amine fits into and interacts with its biological target. |
Theoretical Influence of Spiro-Structure on Molecular Recognition and Binding
The introduction of a spirocyclic core into a molecule has profound theoretical implications for its interaction with biological targets. The defining characteristic of a spiro-structure is its inherent rigidity and three-dimensionality, which directly influences molecular recognition and binding affinity. mdpi.comnih.gov
The rigidity imparted by the spiro-junction severely limits the conformational mobility of the molecule. nih.gov When a flexible molecule binds to a protein, it often has to adopt a specific, rigid conformation, which is entropically unfavorable. By pre-organizing the molecule into a bioactive conformation, the spirocyclic scaffold reduces this conformational entropy penalty upon binding. researchgate.net This can lead to a significant increase in binding affinity and potency.
Furthermore, the well-defined three-dimensional arrangement of a spirocycle allows for the precise projection of functional groups into the surrounding space. mdpi.com This is a distinct advantage over flat, aromatic systems, as it enables the molecule to make more specific and optimal interactions with the complex three-dimensional surface of a protein's binding site. enamine.net This enhanced shape complementarity can lead to higher selectivity for the intended target, as the molecule is less likely to fit into the binding sites of off-target proteins, potentially reducing side effects. nih.gov
Computational Approaches to SAR Studies in Spirocyclic Amine Scaffolds
Computational chemistry is an indispensable tool in modern drug discovery, and its application to spirocyclic amine scaffolds allows for the rapid exploration of chemical space and the rational design of new compounds. nih.gov High-throughput synthesis combined with computational techniques facilitates fast optimization studies. tandfonline.com
Key computational approaches include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. For spirocyclic amines, docking simulations can help visualize how the rigid scaffold and its substituents fit within the binding pocket, identifying key interactions such as hydrogen bonds and hydrophobic contacts.
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to correlate variations in the physicochemical properties of compounds with their biological activities. By analyzing a series of spirocyclic amines, QSAR can identify which structural features (e.g., ring size, substituent type, and position) are critical for activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, showing how it behaves over time. This can reveal the stability of the binding mode predicted by docking and provide insights into the role of water molecules and the flexibility of both the ligand and the protein.
Conformational Analysis: Computational methods are used to explore the potential shapes (conformations) a molecule can adopt. For spirocyclic systems, these studies help to understand the degree of rigidity and the spatial orientation of key functional groups, which is essential for designing molecules that fit perfectly into their biological target. cam.ac.ukacs.org
Design Principles for Modulating Molecular Properties through Spirocyclization
Spirocyclization is a powerful strategy in medicinal chemistry for fine-tuning the properties of a drug candidate. nih.gov The incorporation of a spiro-center is a deliberate design choice to modulate a molecule's characteristics in several beneficial ways.
One of the primary principles is to increase the three-dimensionality and the fraction of sp³-hybridized carbon atoms (Fsp³). bldpharm.com There is a growing recognition in medicinal chemistry that moving away from "flatland"—the world of flat, aromatic compounds—can lead to molecules with improved clinical success rates. bldpharm.com A higher Fsp³ count is associated with better solubility, reduced promiscuity, and improved pharmacokinetic profiles. bldpharm.com
Spirocyclization also serves as a tool to rigidly control the orientation of key functional groups. For example, in the optimization of certain enzyme inhibitors, spirocyclic scaffolds were introduced to maintain the precise orientation of a primary amine group to ensure critical hydrogen bond interactions with the target. bldpharm.com This rigidification can lock in a bioactive conformation, leading to enhanced potency and selectivity. tandfonline.comnih.gov
The table below outlines the key design principles and their impact on molecular properties.
| Design Principle through Spirocyclization | Impact on Molecular Properties | Rationale |
| Increase Fsp³ Character | Improved solubility, metabolic stability, and reduced promiscuity. bldpharm.com | Moves away from flat, aromatic structures towards more three-dimensional, complex molecules which often have better drug-like properties. rsc.orgbldpharm.com |
| Conformational Restriction | Enhanced potency and selectivity. nih.govtandfonline.com Reduced entropic penalty upon binding. researchgate.net | The rigid scaffold pre-organizes the molecule into a conformation favorable for binding, increasing affinity and specificity for the target. mdpi.comnih.gov |
| Precise Vectorial Arrangement | Optimal interactions with the biological target. mdpi.com | The spiro-junction acts as a fixed point from which substituents can be projected in well-defined directions to engage with specific regions of the protein binding site. |
| Exploration of Novel Chemical Space | Access to new intellectual property (IP) and potentially overcoming resistance mechanisms. rsc.org | The unique 3D shapes of spirocycles allow for the design of novel compounds that are structurally distinct from existing drugs. enamine.net |
Applications of 5 Oxaspiro 3.4 Octan 7 Yl Methanamine As a Building Block in Advanced Organic Synthesis
Role as a Privileged Scaffold for Combinatorial Library Synthesis and Chemical Space Exploration
(5-Oxaspiro[3.4]octan-7-yl)methanamine serves as a privileged scaffold for the synthesis of combinatorial libraries aimed at exploring novel regions of chemical space. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, and the spirocyclic nature of this compound provides a rigid and defined three-dimensional geometry that is highly sought after in drug discovery. bldpharm.com The incorporation of spirocycles is known to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter that correlates with higher success rates in clinical trials. bldpharm.com
The primary amine handle of this compound allows for a wide range of diversification reactions, such as amidation, reductive amination, and sulfonylation, enabling the facile generation of large libraries of analogues. Each analogue will project its substituents in well-defined vectors in three-dimensional space, a key feature for probing the often-complex binding pockets of biological macromolecules. The rigidity of the spiro[3.4]octane core ensures that the conformational flexibility of the resulting library members is limited, which can lead to higher binding affinities and selectivities. researchgate.net The novelty and rigidity of such spirocyclic systems make them ideal candidates for exploring new areas of chemical space and for developing molecules that can "escape from flatland," the predominance of two-dimensional structures in many screening libraries. researchgate.net
Interactive Table 1: Potential Diversification Reactions for this compound
| Reaction Type | Reagent Class | Resulting Functional Group |
| Amidation | Carboxylic Acids, Acid Chlorides | Amide |
| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Alkylation | Alkyl Halides | Secondary or Tertiary Amine |
| Arylation | Aryl Halides (e.g., Buchwald-Hartwig) | Arylamine |
Precursor in the Total Synthesis of Complex Natural Products
While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various natural products. Spirocycles are found in numerous natural products, including lactones, lactams, and alkaloids. nih.govbldpharm.com The synthesis of such complex molecules often relies on the use of chiral building blocks that can introduce key stereocenters and ring systems early in the synthetic sequence.
The this compound scaffold can be envisioned as a key intermediate in the synthesis of natural products containing a spirocyclic core. The oxetane (B1205548) ring, while stable, can also be opened under specific conditions to reveal further functionality, providing a strategic advantage in a complex synthesis. The development of synthetic routes to spirocyclic building blocks, such as the related 2,5-dioxaspiro[3.4]octanes, highlights the interest in this class of compounds for accessing complex molecular architectures. nuph.edu.uaresearchgate.net The synthesis of such building blocks often involves multi-step sequences that can be scaled up to provide the necessary quantities for a total synthesis campaign. nuph.edu.uaresearchgate.net
Intermediate in the Design and Synthesis of Novel Molecular Architectures with Defined Three-Dimensionality
The rigid, three-dimensional structure of this compound makes it an excellent starting point for the design and synthesis of novel molecular architectures with well-defined shapes. The quest for molecules with greater three-dimensionality is a major theme in contemporary medicinal chemistry and materials science, as such compounds can exhibit improved biological activity and physical properties. bldpharm.com
The spirocyclic core of this compound enforces a fixed orientation of the two rings relative to each other. This conformational restriction is crucial for designing molecules that can present functional groups in precise spatial arrangements. researchgate.net For example, by functionalizing the primary amine and potentially other positions on the cyclopentane (B165970) ring, it is possible to create molecules with specific vectors for interaction with biological targets or for self-assembly into larger supramolecular structures. The synthesis of novel azaspiro[3.4]octanes and thia-azaspiro[3.4]octanes has been reported as a means to access uncharted multifunctional modules for drug discovery, underscoring the value of this type of spirocyclic system. researchgate.net
Interactive Table 2: Geometric Parameters of Spirocyclic Scaffolds
| Parameter | Description | Importance in 3D Design |
| Spirocyclic Junction | A single atom connecting two rings | Enforces a rigid, non-planar geometry |
| Ring Conformation | The spatial arrangement of atoms in each ring | Influences the orientation of substituents |
| Substituent Vectors | The direction in which substituents point from the scaffold | Crucial for targeted interactions with macromolecules |
Utility in the Development of Bioisosteric Replacements in Chemical Design
This compound and its derivatives have significant potential in the development of bioisosteric replacements for common functional groups in drug candidates. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The oxetane moiety, in particular, has gained attention as a bioisostere for carbonyl groups and gem-dimethyl groups.
The replacement of a planar aromatic ring with a three-dimensional spirocyclic scaffold like this compound can lead to significant improvements in physicochemical properties, such as increased solubility and improved metabolic stability, while maintaining or enhancing biological activity. This strategy, often referred to as "scaffold hopping," is a powerful tool in medicinal chemistry for optimizing lead compounds and generating novel intellectual property. nih.gov The development of novel strained spiroheterocycles as bioisosteres for aromatic or non-strained aliphatic rings is a highly sought-after strategy for improving drug design due to their high molecular rigidity and predictable vectorization, which can enhance drug-likeness and target selectivity. researchgate.net
Future Research Directions and Emerging Trends in Spirocyclic Oxa Amine Chemistry
Development of Novel and Highly Sustainable Synthetic Methodologies
The accessibility of complex spirocyclic amines is fundamental to their exploration in drug discovery. Future research is intensely focused on developing synthetic routes that are not only efficient and versatile but also sustainable. A significant trend is the move away from classical, multi-step syntheses toward more elegant and atom-economical approaches.
Key areas of development include:
Catalytic Cyclization Reactions: A major thrust is the use of transition metal catalysis to construct the spirocyclic core. For instance, cobalt(III)-catalyzed protocols have been developed for the one-step synthesis of oxa-spirocyclic compounds from simple precursors like phenoxy acetamides and alkynes. researchgate.net Similarly, rhodium-catalyzed cyclizations of unsaturated alkoxyamines and copper(I)-catalyzed intramolecular redox cycloisomerizations represent powerful methods for creating these complex scaffolds. nih.govacs.org A recently developed general approach for synthesizing a wide array of oxa-spirocycles relies on iodocyclization, a robust method that can produce over 150 different oxa-spirocyclic compounds. nih.govresearchgate.netnih.gov
Biocatalysis: The use of enzymes to catalyze spirocyclization reactions is a rapidly emerging field. Biocatalytic dearomative spirocyclization offers an environmentally benign pathway to construct three-dimensional spirocyclic frameworks with exceptional stereocontrol under mild conditions. mdpi.com Enzymes like cytochrome P450s and multicopper oxidases can effect regio- and stereoselective cyclizations that are often challenging to achieve with traditional chemical methods. mdpi.com
Table 1: Comparison of Modern Synthetic Methodologies for Spirocyclic Oxa-Amine Scaffolds
| Methodology | Catalyst/Key Reagent | Key Features | Advantages |
| Iodocyclization | Iodine | General method for various five-membered oxa-spirocycles. nih.govresearchgate.net | Broad scope, high yields (45-96%), functional group tolerance. nih.gov |
| Co(III)-Catalysis | Cobalt(III) Complex | One-step carboamidation and spirocyclization of phenoxy acetamides and alkynes. researchgate.net | High versatility, good to excellent yields, accommodates various functional groups. researchgate.net |
| Rh(II)-Catalysis | Rh₂(esp)₂ | Tandem O-H insertion, Claisen rearrangement, and oxa-Michael addition. beilstein-journals.org | Access to novel spiro[benzofuran-2,3'-pyrrolidine] diones, good diastereoselectivity. beilstein-journals.org |
| Biocatalysis | Enzymes (e.g., P450s) | Dearomative spirocyclization of aromatic precursors. mdpi.com | High stereocontrol, mild and sustainable conditions, green chemistry approach. mdpi.com |
| Cu(I)-Catalysis | Cu(CH₃CN)₄OTf | Cascade cycloaddition/redox/spirocyclization of o-alkynylnitroarenes. acs.org | Atom- and step-economic, no external reductants needed, forms complex pentacyclic systems. acs.org |
Exploration of Uncharted Chemical Space with Novel Spirocyclic Oxa-Amine Scaffolds
Spirocyclic scaffolds are instrumental in exploring new areas of chemical space due to their high sp³ carbon content and rigid, three-dimensional structures. nih.govnih.gov This structural complexity is crucial for achieving high-affinity and selective interactions with biological targets. beilstein-journals.org The compound (5-Oxaspiro[3.4]octan-7-yl)methanamine serves as a foundational structure, from which countless new analogs can be designed to probe uncharted chemical space.
Future exploration will focus on:
Scaffold Diversity: Systematic modification of the spirocyclic core is a key strategy. This includes altering the size of both rings in the spiro system, introducing additional heteroatoms, and varying the substitution patterns. nih.govresearchgate.net For example, the synthesis of a series of 17 novel racemic spirocyclic scaffolds with varying nitrogen-bearing ring sizes and oxidation states was reported as a method to systematically explore chemical space. nih.gov
Stereochemical Complexity: The spiro center is a quaternary stereocenter, and additional stereocenters can be incorporated into the rings. The development of stereoselective synthetic methods is crucial for accessing all possible stereoisomers of a given scaffold, as different isomers can have vastly different biological activities. rsc.org
Diversity-Oriented Synthesis (DOS): DOS strategies are employed to generate large libraries of structurally diverse spirocycles from simple starting materials. nih.gov These libraries can then be used in high-throughput screening campaigns to identify novel biological probes and drug leads. The goal is to create collections of compounds that provide incremental changes in the 3D orientation of appended functional groups. nih.gov The systematic exploration of these novel scaffolds has the potential to uncover new intellectual property (IP) and lead to the discovery of first-in-class medicines. rsc.org
Table 2: Strategies for Exploring Chemical Space with Spirocyclic Oxa-Amine Scaffolds
| Modification Strategy | Description | Example | Desired Outcome |
| Ring Size Variation | Changing the number of atoms in one or both rings of the spirocycle. nih.gov | Moving from a spiro[3.4]octane to a spiro[4.5]decane system. | Alters the 3D geometry and vectoral display of substituents. |
| Heteroatom Incorporation | Replacing carbon atoms with other elements like nitrogen, sulfur, or additional oxygen. nih.gov | Introducing a second nitrogen atom into one of the rings to create a spiro-diazacycle. | Modulates physicochemical properties like solubility and hydrogen bonding capacity. nih.gov |
| Stereochemical Control | Synthesizing specific diastereomers and enantiomers of the scaffold. rsc.org | Separating and testing individual isomers of a spirocycle with multiple chiral centers. | Identifies the optimal stereochemistry for target engagement and reduces off-target effects. |
| Saturation Level | Creating both saturated and unsaturated versions of the rings. nih.gov | Introducing a double bond into the furan (B31954) ring of a spiro-piperidone scaffold. nih.gov | Provides subtle changes in conformation and electronic properties. |
Integration of Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry is an indispensable tool for accelerating the design and development of new spirocyclic compounds. By modeling these molecules and their reactions in silico, researchers can gain insights that are difficult or impossible to obtain through experimentation alone, thereby saving time and resources.
Emerging trends in this area include:
Quantum Mechanics (QM) for Mechanistic Insights: QM methods, such as Density Functional Theory (DFT), are used to model reaction pathways for spirocyclization. beilstein-journals.org These calculations can help rationalize observed outcomes, such as diastereoselectivity, by comparing the energies of different transition states. beilstein-journals.org This understanding allows chemists to refine reaction conditions to favor the desired product.
Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of spiro-indole compounds with their biological activity, such as antiproliferative potency. news-medical.net These models can predict the activity of virtual compounds, allowing for the prioritization of synthetic targets that are most likely to be active. news-medical.net
Conformational Analysis: The rigid nature of spirocycles limits their conformational freedom, which can be advantageous for binding to a target protein. Computational tools are used to analyze the preferred conformations of different scaffolds, helping to design molecules that present their functional groups in the optimal orientation for biological recognition. beilstein-journals.org
Leveraging Machine Learning and Artificial Intelligence in Spiroamine Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and synthesis of complex molecules like spirocyclic oxa-amines. nih.govresearchgate.net These technologies can analyze vast datasets to identify patterns and make predictions that exceed human intuition.
Key applications in spiroamine chemistry include:
Retrosynthesis Planning: AI-powered tools can propose novel synthetic routes to target spirocycles. substack.com These platforms use models trained on millions of published reactions to work backward from a complex target to simple, commercially available starting materials. substack.comyoutube.com This can dramatically accelerate the process of designing a viable synthesis.
Reaction Optimization: ML algorithms can be integrated with automated robotic platforms to rapidly optimize reaction conditions. nih.govyoutube.com An algorithm can learn from a set of initial experiments and then propose new conditions (e.g., catalyst, solvent, temperature) to maximize yield or selectivity, navigating the multi-dimensional reaction space more efficiently than human chemists. youtube.com
De Novo Molecular Design: Generative AI models can design entirely new spirocyclic oxa-amine structures with desired properties. nih.govspringernature.com By training on large databases of known molecules and their activities, these models can generate novel, synthetically tractable candidates tailored for a specific biological target. Recurrent Neural Networks (RNNs), for example, have been shown to successfully generate novel, chemically reasonable structures. nih.gov
Expanding the Scope of Green Chemistry Practices in Spirocyclization Reactions
Sustainability is a critical consideration in modern chemical synthesis. chemistryworld.com The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of spirocycles.
Future progress in this area will be driven by:
Biocatalysis: As mentioned previously, using enzymes for spirocyclization is a cornerstone of green chemistry. mdpi.com It allows reactions to be performed in water under mild conditions, avoiding the need for toxic solvents and heavy metal catalysts.
Novel Catalytic Systems: Research is focused on developing catalysts that are more environmentally friendly. This includes using earth-abundant metals or even metal-free organocatalysts. rsc.org For example, iodine has been used as an inexpensive and less toxic catalyst for spirocyclization under solvent-free microwave conditions. nih.gov
Alternative Solvents and Conditions: The use of green solvents (e.g., water, ethanol (B145695), 2-methyl-THF) or solvent-free reaction conditions is a major goal. nih.gov Microwave-assisted synthesis is also being explored as an energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. nih.govmdpi.com The development of a chemo- and diastereoselective (3+2) cycloaddition using simple NaOH as a catalyst in ethanol is a prime example of a greener and more economical approach. nih.gov
Table 3: Green Chemistry Approaches in Spirocyclization
| Green Approach | Example | Environmental Benefit |
| Biocatalysis | Using enzymes like cytochrome P450s to perform dearomative spirocyclization. mdpi.com | Use of mild, aqueous conditions; high stereoselectivity; biodegradable catalyst. mdpi.com |
| Metal-Free Catalysis | Using a phenol-derived organocatalyst for the synthesis of spirocyclic carbonates. rsc.org | Avoids toxic and expensive heavy metals; reduces metal contamination in the final product. rsc.org |
| Solvent-Free Reactions | Iodine-catalyzed pseudo four-component reaction under microwave irradiation. nih.gov | Eliminates solvent waste; reduces energy consumption due to rapid microwave heating. nih.gov |
| Use of Green Solvents | NaOH-catalyzed (3+2) cycloaddition performed in ethanol. nih.gov | Replaces hazardous organic solvents with renewable and less toxic alternatives. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
